
Aklavinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aklavinone is an anthracycline, a member of tetracenequinones, a methyl ester and a tertiary alcohol. It has a role as an antineoplastic agent.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Aklavinone is primarily recognized for its application in cancer therapy. As a precursor to aclacinomycin A, it exhibits potent antitumor activity. Aclacinomycin A is utilized in treating various malignancies including:
- Acute leukemia
- Carcinoma of the stomach
- Pulmonary carcinoma
- Oophoroma
- Malignant lymphadenoma
Research indicates that aclacinomycin A has lower cardiotoxicity compared to other anthracyclines like doxorubicin, making it a preferred choice in clinical settings . The compound's mechanism involves inhibiting topoisomerase II, which is crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells .
Biosynthetic Pathways
The biosynthesis of this compound involves several enzymatic processes within Streptomyces species. The this compound 11-hydroxylase gene plays a critical role in this pathway, facilitating the conversion of precursor molecules into this compound and subsequently into aclacinomycin A. This process has been characterized through molecular cloning and genetic studies .
Table 1: Key Enzymes in this compound Biosynthesis
Enzyme | Function | Source Organism |
---|---|---|
This compound 11-hydroxylase | Converts precursors to this compound | Streptomyces galilaeus |
Anthrone oxygenase | Converts emodinanthrone to anthraquinone | Escherichia coli |
Polyketide synthase | Synthesizes polyketide backbone | Various Streptomyces |
Structural and Chemical Properties
This compound possesses multiple hydroxyl groups and keto functionalities, contributing to its reactivity and biological activity. The compound's tautomeric forms can influence its interaction with biological targets, such as DNA and topoisomerase II . Understanding these properties is crucial for optimizing its therapeutic applications.
Several studies have documented the efficacy of this compound-derived compounds in clinical settings:
- Case Study 1 : A clinical trial involving aclacinomycin A demonstrated significant tumor reduction in patients with acute myeloid leukemia, showing a response rate of over 60% .
- Case Study 2 : Research on the hybrid aclacinomycin A produced via genetic modification of Streptomyces galilaeus indicated enhanced cytotoxicity against leukemia and melanoma cell lines compared to traditional treatments .
Analyse Chemischer Reaktionen
Hydroxylation at C-11
Aklavinone is hydroxylated by RdmE (this compound-11-hydroxylase) to form ε-rhodomycinone, a precursor for rhodomycin antibiotics .
-
In vitro : Requires NADPH and oxygen, with activity confirmed in Streptomyces purpurascens and S. peucetius .
-
Substrate specificity : RdmE also hydroxylates 11-deoxy-β-rhodomycinone to β-rhodomycinone but does not act on 15-demethoxythis compound or decarbomethoxythis compound .
Glycosylation and Modifications
This compound derivatives undergo sugar additions and subsequent tailoring:
-
Glycosylation : this compound is glycosylated to form aclacinomycin T (AcmT), a one-sugar derivative .
-
Demethoxylation : RdmC (methyl esterase) removes the methoxy group at C-15 of AcmT to yield 15-demethoxyaclacinomycin T .
-
Decarbomethoxylation : RdmB (10-hydroxylase) converts 15-demethoxyaclacinomycin T to 10-decarbomethoxyaclacinomycin T, ultimately forming rhodomycin B .
Table 2: Modifications of Aclacinomycin Derivatives
Enzyme | Substrate | Product | Activity Reduction* |
---|---|---|---|
RdmC | AcmT (1-sugar) | 15-Demethoxyaclacinomycin T | 70–90% (2-/3-sugar) |
RdmB | 15-Demethoxyaclacinomycin T | 10-Decarbomethoxyaclacinomycin T | 70–90% (2-/3-sugar) |
*Compared to activity on one-sugar derivatives .
Competitive Inhibition Studies
-
Aclacinomycin A : Competitively inhibits RdmC and RdmB activity on AcmT at C-10, suggesting modifications occur preferentially after the first sugar addition .
In Vitro vs. In Vivo Reactivity
-
In vitro : Enzymes like AknX (anthrone oxygenase) convert emodinanthrone to emodin, highlighting oxygen-dependent reactions in anthracycline pathways .
-
In vivo : Mutants lacking aklaviketone reductase (e.g., Streptomyces sp. C5 SC5-24) accumulate maggiemycin instead of ε-rhodomycinone, indicating pathway shunting .
Structural Insights
Eigenschaften
CAS-Nummer |
16234-96-1 |
---|---|
Molekularformel |
C22H20O8 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C22H20O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,13,17,23-24,27,29H,3,8H2,1-2H3/t13-,17-,22+/m0/s1 |
InChI-Schlüssel |
RACGRCLGVYXIAO-YOKWENHESA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Isomerische SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Kanonische SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aklavinone; NSC 114780; NSC-114780; NSC114780 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.